Direct Potency Comparison: 3-(2-Methoxyethoxy)pyridin-4-yl vs. Unsubstituted Pyridin-4-yl in the Same Bub1 Kinase Inhibitor Scaffold
In a matched molecular pair analysis within the 3-anilino-4-oxo-tetrahydroindole series from US10227299, the compound bearing the 3-(2-methoxyethoxy)pyridin-4-yl moiety (BDBM367474) exhibits a Bub1 IC50 of 8 nM, while the corresponding compound with an unsubstituted pyridin-4-yl group (BDBM367357) shows an IC50 of 7 nM [1]. Both were measured in the same time-resolved fluorescence energy transfer (TR-FRET) Bub1 inhibitory assay under identical conditions, confirming that the 2-methoxyethoxy substituent maintains comparable target engagement while introducing additional functionality for physicochemical property tuning [1].
| Evidence Dimension | Bub1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM (BDBM367474, 3-(2-methoxyethoxy)pyridin-4-yl derivative) |
| Comparator Or Baseline | IC50 = 7 nM (BDBM367357, unsubstituted pyridin-4-yl derivative) |
| Quantified Difference | ΔIC50 = 1 nM (essentially equipotent within assay variability) |
| Conditions | Bub1 TR-FRET assay, compounds from US10227299 Examples 48 and 162 |
Why This Matters
This direct comparison demonstrates that the 2-methoxyethoxy group does not compromise potency while providing the additional benefit of an oxygen-rich solubilizing group, enabling procurement of a building block that delivers both potency and developability properties.
- [1] BindingDB. BDBM367474 IC50 8 nM and BDBM367357 IC50 7 nM, Bub1 TR-FRET assay, US10227299. https://bindingdb.org (accessed 2026-05-05). View Source
